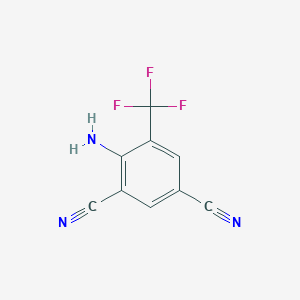

4-Amino-5-(trifluoromethyl)isophthalonitrile

Description

4-Amino-5-(trifluoromethyl)isophthalonitrile is a fluorinated aromatic nitrile derivative characterized by an amino (-NH₂) group and a trifluoromethyl (-CF₃) substituent on the isophthalonitrile backbone (benzene ring with two nitrile groups at positions 1 and 3). Its trifluoromethyl group likely enhances thermal stability, lipophilicity, and electronic properties, making it a candidate for advanced materials or catalytic systems.

Properties

IUPAC Name |

4-amino-5-(trifluoromethyl)benzene-1,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3N3/c10-9(11,12)7-2-5(3-13)1-6(4-14)8(7)15/h1-2H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAPKYFQOKXIGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(trifluoromethyl)isophthalonitrile typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzene derivative followed by reduction to introduce the amino group. The trifluoromethyl group is often introduced via a halogen exchange reaction using trifluoromethyl halides under specific conditions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The compound is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(trifluoromethyl)isophthalonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile groups can be reduced to amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or nitric acid under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Substituted benzene derivatives.

Scientific Research Applications

4-Amino-5-(trifluoromethyl)isophthalonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-(trifluoromethyl)isophthalonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Analysis

The table below compares key structural features, applications, and properties of 4-Amino-5-(trifluoromethyl)isophthalonitrile with analogous compounds:

Key Findings from Comparative Studies

Electronic and Solubility Modifications

- Trifluoromethyl vs. Halogen Substituents: The -CF₃ group in this compound provides stronger electron-withdrawing effects compared to halogens like -F (as in 4-Amino-5-fluoro-2-isopropoxybenzonitrile). This enhances stability and modulates reactivity in electron-transfer processes .

- Solubility Enhancements : While 4CzIPN suffers from poor solubility, introducing tert-butyl groups (t-4CzIPN) improves processability without compromising device performance. Methyl groups (m-4CzIPN), however, fail to enhance solubility, highlighting the importance of bulky substituents .

Steric and Steric Effects

- Steric Hindrance: The cyclohexyl(methyl)amino group in 4-Amino-5-{[cyclohexyl(methyl)amino]methyl}isophthalonitrile introduces significant steric bulk, which could impede reactivity in crowded environments but enhance selectivity in coordination chemistry .

Biological Activity

4-Amino-5-(trifluoromethyl)isophthalonitrile (CAS No. 2442597-62-6) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, particularly the trifluoromethyl group, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an isophthalonitrile core with an amino group and a trifluoromethyl substituent. This configuration enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various human cancer cell lines. The compound has been tested for its ability to inhibit cell proliferation, with significant findings summarized in Table 1.

The IC50 values indicate the concentration required to inhibit 50% of cell proliferation, showcasing the compound's effectiveness across different cancer types.

The mechanism by which this compound exerts its anticancer effects is believed to involve several pathways:

- Inhibition of Cell Proliferation : The compound may inhibit enzymes involved in cell cycle regulation, leading to reduced proliferation rates.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, promoting programmed cell death.

- Modulation of Signaling Pathways : The interaction with specific receptors or kinases could alter signaling pathways critical for cancer cell survival and growth.

Study on Antiproliferative Activity

A pivotal study conducted by researchers assessed the antiproliferative activity of various substituted isophthalonitriles, including this compound. The study found that compounds with trifluoromethyl groups exhibited enhanced potency due to increased lipophilicity and electron-withdrawing effects, which are advantageous for biological interactions .

Pharmacokinetics and ADME Properties

Another aspect explored was the pharmacokinetics of the compound. Preliminary data indicated high plasma protein binding (approximately 95%), suggesting limited bioavailability via oral administration routes . This highlights the need for alternative delivery methods in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-amino-5-(trifluoromethyl)isophthalonitrile, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or catalytic hydrogenation of halogenated precursors. For example, describes improved methods for synthesizing dichlorophthalonitriles using controlled chlorination with reagents like PCl₅ under inert atmospheres. Optimization involves adjusting reaction temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Pd/C for hydrogenation). Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts .

- Key Data :

| Precursor | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 4,5-Dichloroisophthalonitrile | NH₃/EtOH, 100°C | ~70% |

Q. How is this compound characterized, and what spectroscopic techniques are most reliable?

- Methodology : Use (e.g., 300 MHz in CDCl₃) to confirm amino and trifluoromethyl groups via characteristic shifts (e.g., NH at ~7.12 ppm, CF₃ at ~115–125 ppm in ). FTIR identifies nitrile stretches (~2220 cm) and NH bends (~3350 cm). Melting point analysis (e.g., 236–238°C for analogs in ) and elemental analysis validate purity .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodology : Follow acute toxicity protocols (Category 4 for oral/inhalation hazards per ). Use fume hoods, PPE (gloves, goggles), and avoid dust generation. Store in dry, ventilated areas away from ignition sources. In case of exposure, rinse with water and seek medical attention .

Advanced Research Questions

Q. How do electronic properties (e.g., LUMO localization) influence the catalytic activity of isophthalonitrile derivatives in photoredox reactions?

- Methodology : Computational studies (DFT) reveal that the LUMO of isophthalonitrile derivatives is centered on the aromatic ring, stabilized by electron-withdrawing groups (e.g., CF₃). This enhances electron-accepting capacity in photoredox catalysis, as seen in , where carbazole-substituted derivatives improve photocatalytic efficiency in alkynylation cascades. Experimental validation involves cyclic voltammetry and UV-vis spectroscopy to assess redox potentials .

Q. What strategies mitigate byproduct formation during the hydrogenation of isophthalonitrile derivatives to amines?

- Methodology : Use slurry-bed reactors with Pd/C or Raney Ni catalysts under controlled H₂ pressure (5–10 bar) to suppress over-reduction. Solvent choice (e.g., ethanol/water mixtures) and temperature gradients (e.g., 50–80°C) improve selectivity. highlights continuous hydrogenation systems with in-line GC-MS monitoring to track intermediates like m-xylylenediamine .

Q. How can impurities such as nitro or acetamide derivatives be identified and quantified in synthesized batches?

- Methodology : Employ HPLC with UV detection (e.g., 254 nm) and reference standards (e.g., 4-nitro-3-(trifluoromethyl)aniline from ). Gradient elution (acetonitrile/water + 0.1% TFA) resolves polar impurities. Mass spectrometry (LC-MS) confirms molecular ions for trace contaminants .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Analysis : Discrepancies in yields (e.g., 69.6% in vs. 70–85% in other studies) may arise from solvent purity, catalyst deactivation, or side reactions. Reproducibility requires strict control of anhydrous conditions, inert atmospheres, and catalyst pre-treatment. Statistical DOE (Design of Experiments) can identify critical variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.